![molecular formula C28H36N4O4 B2495822 5-(2,4-dioxo-1-(2-oxo-2-((4-phenylbutan-2-yl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide CAS No. 1040679-96-6](/img/structure/B2495822.png)
5-(2,4-dioxo-1-(2-oxo-2-((4-phenylbutan-2-yl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinazolinone derivatives, akin to the compound , typically involves multi-step reaction sequences. For instance, Dangi et al. (2010) describe a process involving the condensation of ethyl acetoacetate, various araldeliydes, and ammonia, followed by several steps to yield bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, which are structurally related to the target compound. These steps demonstrate the intricate methodologies required to synthesize such compounds, involving esterification, hydrazinolysis, and final condensation reactions (Dangi, Hussain, Sain, & Talesara, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- The synthesis and evaluation of antimicrobial activities of related triazole derivatives have been explored. For instance, Bektaş et al. (2007) in their study synthesized various 1,2,4-triazole derivatives demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antimicrobial Properties
- New quinazoline compounds were synthesized and characterized for potential antimicrobial agents. Desai et al. (2007) reported compounds exhibiting antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Synthesis and Characterization in Organic Chemistry
- Studies focused on the synthesis and characterization of derivatives for pharmaceutical research, such as the work by Berber (2022), which emphasizes the role of the reaction medium in organic synthesis and pharmaceutical research (Berber, 2022).
Potential in Neurokinin-1 Receptor Antagonism
- Research by Harrison et al. (2001) discussed an orally active, water-soluble neurokinin-1 receptor antagonist suitable for clinical administration, highlighting the relevance in medical chemistry (Harrison et al., 2001).
Impact on Cellular Processes
- Several studies have explored how different chemical compounds impact cellular processes, such as the synthesis and evaluation of novel diethyl derivatives for potential anticancer agents by Fang et al. (2016), showing promising antitumor activities (Fang et al., 2016).
Eigenschaften
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-20(2)29-25(33)15-9-10-18-31-27(35)23-13-7-8-14-24(23)32(28(31)36)19-26(34)30-21(3)16-17-22-11-5-4-6-12-22/h4-8,11-14,20-21H,9-10,15-19H2,1-3H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLGFWFGNXWVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC(C)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1-(2-oxo-2-((4-phenylbutan-2-yl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.